N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate
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Overview
Description
N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-2-oxochromen-4-yl butylamine.
Carbamate Formation: The next step involves the reaction of the prepared amine with prop-2-enyl isocyanate under controlled conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Known for its anticoagulant and anticancer properties.
4-methylcoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Coumarin-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a chromen-2-one core with a butyl and prop-2-enylcarbamate group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18NO5- |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C17H19NO5/c1-3-7-18(17(21)22)10-11(4-2)14-9-16(20)23-15-8-12(19)5-6-13(14)15/h3,5-6,8-9,11,19H,1,4,7,10H2,2H3,(H,21,22)/p-1 |
InChI Key |
SFAGJWHJACVROF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CN(CC=C)C(=O)[O-])C1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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